4,5-dichloro-2,3-dihydro-1H-inden-1-one
Overview
Description
“4,5-dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is also known as DIN.
Molecular Structure Analysis
The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” consists of a pyrazole bound to a phenyl group . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-1-5-6 (9 (7)11)2-4-8 (5)12/h1,3H,2,4H2 .Physical And Chemical Properties Analysis
The molecular weight of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” is 201.05 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 199.9795702 g/mol . Its topological polar surface area is 17.1 Ų . It has a complexity of 205 .Scientific Research Applications
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4D Hydrogels in Biomedical Applications
- Application : 4D hydrogels have emerged as a promising biomaterial due to their ability to mimic the anisotropic tissue composition by creating a gradient in local swelling behavior .
- Methods : Techniques such as extrusion-based printing, dynamic light processing, and solvent casting are employed to prepare shape-shifting hydrogels .
- Results : These 4D gels have shown remarkable potential as programmable scaffolds for tissue regeneration and drug-delivery systems .
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Imidazole Containing Compounds in Drug Development
- Application : Imidazole is a five-membered heterocyclic moiety that possesses broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods : Various synthetic routes are used for imidazole and their derived products .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Anti-Tubercular Activity of Imidazole Derivatives
- Application : Certain imidazole derivatives have shown potential as anti-tubercular agents .
- Methods : Synthesis of N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was carried out .
- Results : The synthesized compound was evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
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Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various synthetic routes are used to produce a variety of indole derivatives .
- Results : The wide range of biological activities of indole derivatives has created interest among researchers to synthesize a variety of these compounds .
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Volume-Regulated Anion Channel (VRAC) Blocker
- Application : DCPIB, a compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, is a reversible and highly selective volume-regulated anion channel (VRAC or VSOAC) blocker .
- Methods : DCPIB is used in various biochemical assays to study the role of VRAC channels .
- Results : DCPIB has shown significant inhibition of hypotonic solution-induced Cl current or ICl,swell at certain concentrations .
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Dehydrogenation of Alcohols and Phenols
- Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, a compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, is useful for the dehydrogenation of alcohols, phenols, and steroid ketones .
- Methods : The compound is used as an oxidant in various organic reactions .
- Results : The compound is known for its ability to dehydrogenate alcohols and phenols .
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Preparation of Compounds for Biological Evaluation
- Application : 2,3-Dichloro-1,4-Naphthoquinone, another compound similar to 4,5-dichloro-2,3-dihydro-1H-inden-1-one, has been used for the preparation of compounds for evaluation against several biological targets .
- Methods : The compound is used in the synthesis of various bioactive compounds .
- Results : The synthesized compounds are then evaluated for their biological activities .
properties
IUPAC Name |
4,5-dichloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOFYRNDCXWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2,3-dihydro-1H-inden-1-one |
Synthesis routes and methods
Procedure details
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